Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)-
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Overview
Description
Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)-: is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a benzene ring substituted with a methoxyphenoxy group and a complex side chain containing a methylthio group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, including the formation of the benzene ring, the introduction of the methoxyphenoxy group, and the attachment of the complex side chain. Common reagents used in these reactions include methoxyphenol, methylthiophenol, and various alkylating agents. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)- is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or as a probe for studying biological processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- Benzene, 1-(4-methoxyphenoxy)-2-methyl-
- Benzene, 1-(4-methylthio)phenoxy-3-methyl-
- Benzene, 1-(4-methoxyphenoxy)-3-methyl-
Comparison: Compared to these similar compounds, Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)- exhibits unique properties due to the presence of both the methoxyphenoxy and methylthio groups. These functional groups contribute to its distinct reactivity and potential applications. The combination of these groups in a single molecule allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
80853-78-7 |
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Molecular Formula |
C25H28O3S |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
1-methoxy-4-[3-[[2-methyl-2-(4-methylsulfanylphenyl)propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C25H28O3S/c1-25(2,20-8-14-24(29-4)15-9-20)18-27-17-19-6-5-7-23(16-19)28-22-12-10-21(26-3)11-13-22/h5-16H,17-18H2,1-4H3 |
InChI Key |
KTUAKICCQJLJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)OC)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
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